1-({5-[(4,7-Dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}methyl)piperidine
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Overview
Description
1-({5-[(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-1,2-OXAZOL-3-YL}METHYL)PIPERIDINE is a complex organic compound featuring a benzodioxole moiety, a dihydro-1,2-oxazole ring, and a piperidine ring
Preparation Methods
The synthesis of 1-({5-[(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-1,2-OXAZOL-3-YL}METHYL)PIPERIDINE typically involves multiple steps:
Formation of the Benzodioxole Moiety: This step involves the reaction of appropriate phenolic precursors with methoxy groups to form the benzodioxole structure.
Synthesis of the Dihydro-1,2-Oxazole Ring: This can be achieved through cyclization reactions involving nitrile oxides and alkenes.
Coupling with Piperidine: The final step involves the coupling of the benzodioxole and dihydro-1,2-oxazole intermediates with piperidine under suitable conditions, often using catalysts like palladium for cross-coupling reactions.
Chemical Reactions Analysis
1-({5-[(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-1,2-OXAZOL-3-YL}METHYL)PIPERIDINE undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert the oxazole ring to a more saturated form.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups or the piperidine nitrogen, leading to a variety of derivatives.
Scientific Research Applications
This compound has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential anticancer properties, particularly in targeting microtubules and inducing apoptosis in cancer cells.
Biological Studies: The compound’s interactions with various biological targets make it a candidate for studying enzyme inhibition and receptor binding.
Industrial Applications: Its unique structure allows for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-({5-[(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-1,2-OXAZOL-3-YL}METHYL)PIPERIDINE involves:
Comparison with Similar Compounds
Similar compounds include:
1-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)propan-2-amine: Known for its psychoactive properties.
1-(1,3-Benzodioxol-5-yl)-2-propanol: Used in the synthesis of various pharmaceuticals.
1-({5-[(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-1,2-OXAZOL-3-YL}METHYL)PIPERIDINE stands out due to its combination of a benzodioxole moiety with an oxazole ring, providing unique chemical and biological properties.
Properties
Molecular Formula |
C19H26N2O5 |
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Molecular Weight |
362.4 g/mol |
IUPAC Name |
5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-3-(piperidin-1-ylmethyl)-4,5-dihydro-1,2-oxazole |
InChI |
InChI=1S/C19H26N2O5/c1-22-16-9-13(17(23-2)19-18(16)24-12-25-19)8-15-10-14(20-26-15)11-21-6-4-3-5-7-21/h9,15H,3-8,10-12H2,1-2H3 |
InChI Key |
NKNORRXTTGWRSN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C(=C1)CC3CC(=NO3)CN4CCCCC4)OC)OCO2 |
Origin of Product |
United States |
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